molecular formula C10H9NOS B13025972 2-(Methylthio)-5-phenyloxazole CAS No. 25444-97-7

2-(Methylthio)-5-phenyloxazole

Cat. No.: B13025972
CAS No.: 25444-97-7
M. Wt: 191.25 g/mol
InChI Key: IYHOPXFSFFFTPS-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-phenyloxazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-(methylthio)aniline with halogenated salicylaldehydes, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine, with the reaction being carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-phenyloxazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(Methylthio)-5-phenyloxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of sulfur and nitrogen atoms within the oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

25444-97-7

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-methylsulfanyl-5-phenyl-1,3-oxazole

InChI

InChI=1S/C10H9NOS/c1-13-10-11-7-9(12-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

IYHOPXFSFFFTPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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